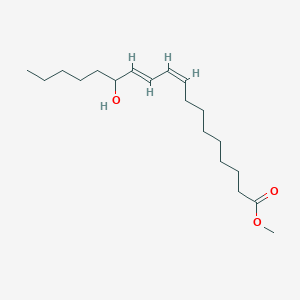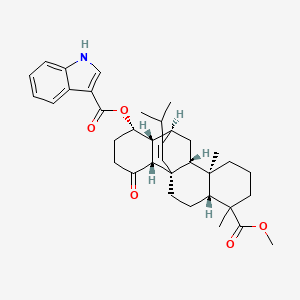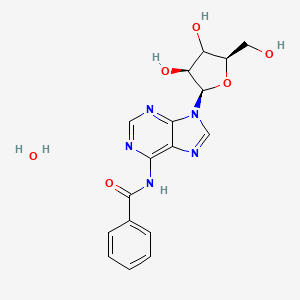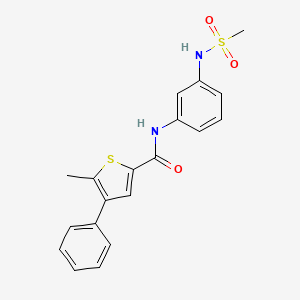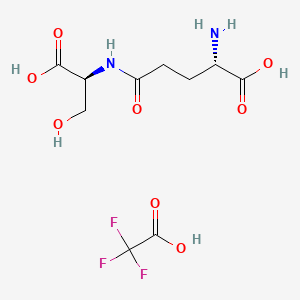
N5-((S)-1-Carboxy-2-hydroxyethyl)-L-glutamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Glutamylserine (TFA) is a compound known for its role as a calcium receptor activator. It is utilized in various scientific research fields, including studies related to Parkinson’s disease, diabetes, and obesity . The compound’s full chemical name is A-Glutamylserine trifluoroacetate, and it has a molecular weight of 348.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Glutamylserine (TFA) typically involves the reaction of glutamic acid with serine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production methods for A-Glutamylserine (TFA) are not extensively documented. the synthesis process generally follows similar principles as laboratory synthesis, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
A-Glutamylserine (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert A-Glutamylserine (TFA) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of A-Glutamylserine (TFA), while reduction could produce reduced forms of the compound .
Scientific Research Applications
A-Glutamylserine (TFA) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of A-Glutamylserine (TFA) involves its role as a calcium receptor activator. It interacts with calcium channels, modulating their activity and influencing various cellular processes. This interaction is crucial for its effects in research related to neurological disorders and metabolic diseases .
Comparison with Similar Compounds
Similar Compounds
Glutamylcysteine: Another compound involved in glutathione metabolism.
Glutamylglutamine: Similar in structure and function, used in various biochemical studies.
Glutamylglycine: Involved in similar metabolic pathways and research applications.
Uniqueness
A-Glutamylserine (TFA) is unique due to its specific role as a calcium receptor activator, which distinguishes it from other similar compounds. Its applications in research related to Parkinson’s disease, diabetes, and obesity further highlight its distinctiveness .
Properties
Molecular Formula |
C10H15F3N2O8 |
|---|---|
Molecular Weight |
348.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O6.C2HF3O2/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16;3-2(4,5)1(6)7/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16);(H,6,7)/t4-,5-;/m0./s1 |
InChI Key |
IWCWYLHMFSYEAM-FHAQVOQBSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



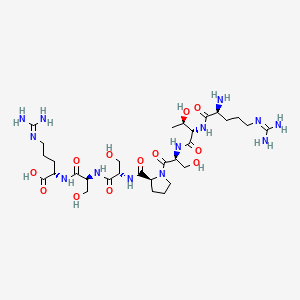
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

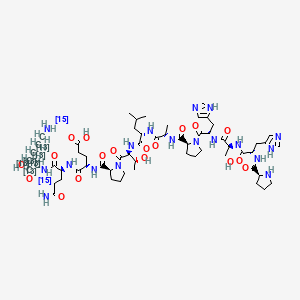
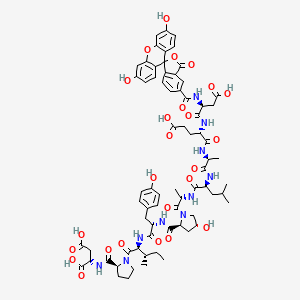
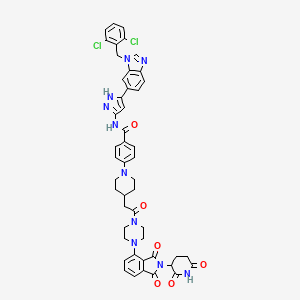
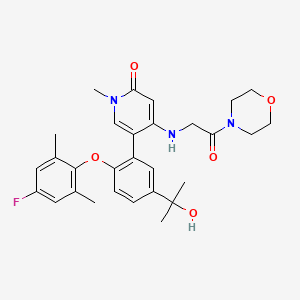
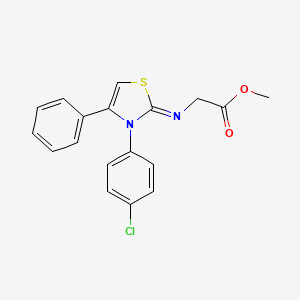
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
